benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate
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Overview
Description
benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate is a complex organic compound that belongs to the class of α-amino acid esters . This compound is characterized by its unique structure, which includes a quinazolinone core and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the condensation of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the phenylmethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or thiols can replace the phenylmethyl group
Scientific Research Applications
benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for these targets. Further research is needed to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate can be compared with other similar compounds, such as:
3,4-Dimethoxyphenylacetic acid: This compound shares the dimethoxyphenyl group but lacks the quinazolinone core, resulting in different chemical and biological properties.
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: This compound has a similar structure but with a propenoic acid backbone instead of the quinazolinone core.
The uniqueness of this compound lies in its combination of the quinazolinone core and the dimethoxyphenyl group, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H22N2O6 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetate |
InChI |
InChI=1S/C25H22N2O6/c1-31-21-13-12-18(14-22(21)32-2)27-24(29)19-10-6-7-11-20(19)26(25(27)30)15-23(28)33-16-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3 |
InChI Key |
OVVOBCPUDNVSCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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